

Pharmacological profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	7-Methoxy-1,2,3,4-tetrahydroquinoline
Cat. No.:	B183376

[Get Quote](#)

An In-depth Technical Guide on the Pharmacological Profile of **7-Methoxy-1,2,3,4-tetrahydroquinoline** and its Derivatives

Introduction

The 1,2,3,4-tetrahydroquinoline (THQ) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.^[1] The addition of a methoxy group at the 7-position significantly influences the molecule's physicochemical properties and can play a crucial role in its interaction with biological targets. While direct and extensive pharmacological data on **7-Methoxy-1,2,3,4-tetrahydroquinoline** is limited in publicly available literature, a comprehensive analysis of its derivatives provides significant insight into the therapeutic potential of this core structure. This technical guide aims to consolidate the existing pharmacological data on derivatives of **7-Methoxy-1,2,3,4-tetrahydroquinoline** and related methoxy-substituted tetrahydroisoquinolines, offering a valuable resource for researchers, scientists, and drug development professionals. The information is presented to highlight the potential of the 7-methoxy-THQ scaffold in various therapeutic areas, supported by experimental data and methodologies.

Chemical and Physical Properties

The fundamental properties of the parent compound, **7-Methoxy-1,2,3,4-tetrahydroquinoline**, are summarized below.

Property	Value	Source
IUPAC Name	7-methoxy-1,2,3,4-tetrahydroquinoline	[2]
Molecular Formula	C ₁₀ H ₁₃ NO	[2]
Molecular Weight	163.22 g/mol	[2]
CAS Number	19500-61-9	[2]
SMILES	COC1=CC2=C(CCCN2)C=C1	[2]

Pharmacological Profile of Derivatives

The therapeutic potential of the 7-methoxy-tetrahydroquinoline scaffold is primarily understood through the pharmacological activities of its derivatives. These compounds have been investigated for a range of activities, with the most prominent being in oncology and neuroscience.

Oncology

Derivatives of the closely related 7-methoxy-tetrahydroisoquinoline scaffold have demonstrated significant potential as anticancer agents.

One area of investigation is the development of tubulin-binding tumor-vascular disrupting agents (VDAs).[\[3\]](#) A derivative, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinolin-2(1H)-one, has shown potent antiproliferative activity.[\[3\]](#) In mouse models, this compound inhibited tumor growth by 62% at a dose of 1.0 mg/kg without obvious signs of toxicity.[\[3\]](#) It also exhibited high antiproliferative activity against the NIH-NCI 60 human tumor cell line panel, with GI₅₀ values in the low to subnanomolar range.[\[3\]](#) Mechanistic studies indicated that this compound inhibits tumor cell proliferation, induces apoptosis, and disrupts tumor vasculature.[\[3\]](#)

Another derivative, 2-oxo-4-phenyl-5,6,7,8-tetrahydroquinolin-8-yl) N-(3-fluorophenyl)carbamate, has been shown to have in vitro antiproliferative activity at micromolar concentrations.[\[4\]](#) It was found to suppress colony formation and migration of HCT-116 cells

and induce oxidative stress, leading to autophagy via the PI3K/AKT/mTOR signaling pathway.

[4]

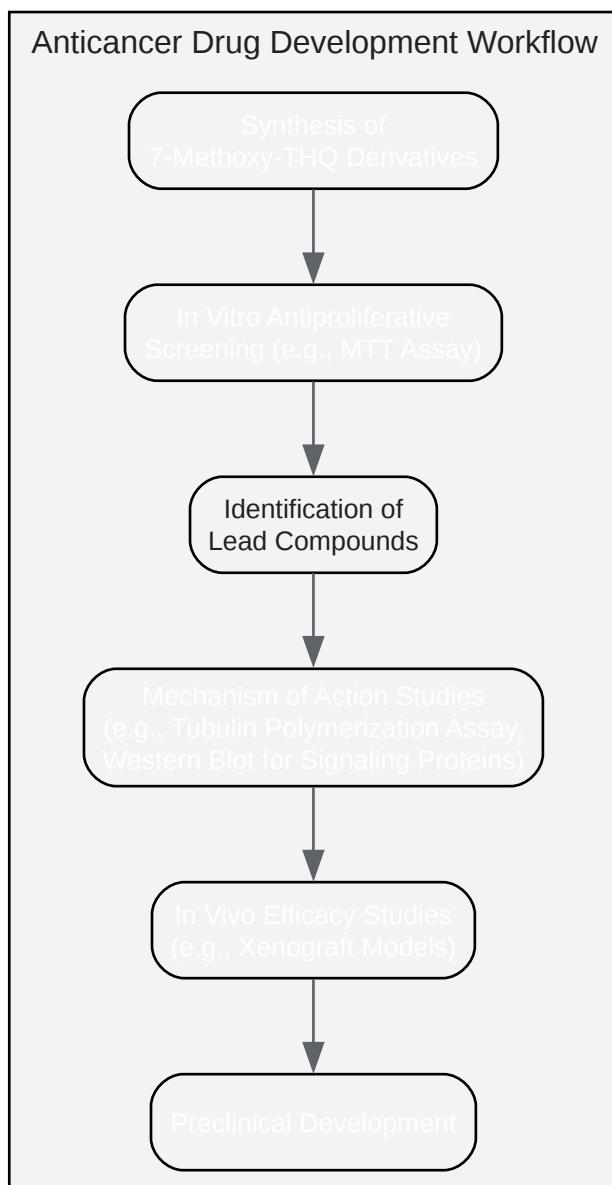
Derivatives of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have also been synthesized and evaluated as sigma-2 receptor ligands, which are overexpressed in many cancer cells.[5] Several of these analogs showed excellent binding affinities for the sigma-2 receptor with K_i values in the low nanomolar range (5-6 nM) and demonstrated moderate anticancer activities against human liver (Huh-7) and esophagus (KYSE-140) cancer cells.[5]

Compound	Assay	Cell Line	Activity
7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one	Antiproliferative	NIH-NCI 60 Panel	GI_{50} : 10^{-10} M level
4-(2-chloroquinazo-4-yl)-7-methoxy-3,4-dihydroquinoxalin-2(1H)-one	Antiproliferative	Not specified	GI_{50} : 0.53–2.01 nM
Compound 20d	Antiproliferative	HCT-116, MCF-7, A-549	Micromolar concentrations
Compounds 3b, 3e, 4b, 4e (6,7-dimethoxy-THIQ derivatives)	Sigma-2 Receptor Binding	Not applicable	K_i : 5-6 nM

Neuroscience

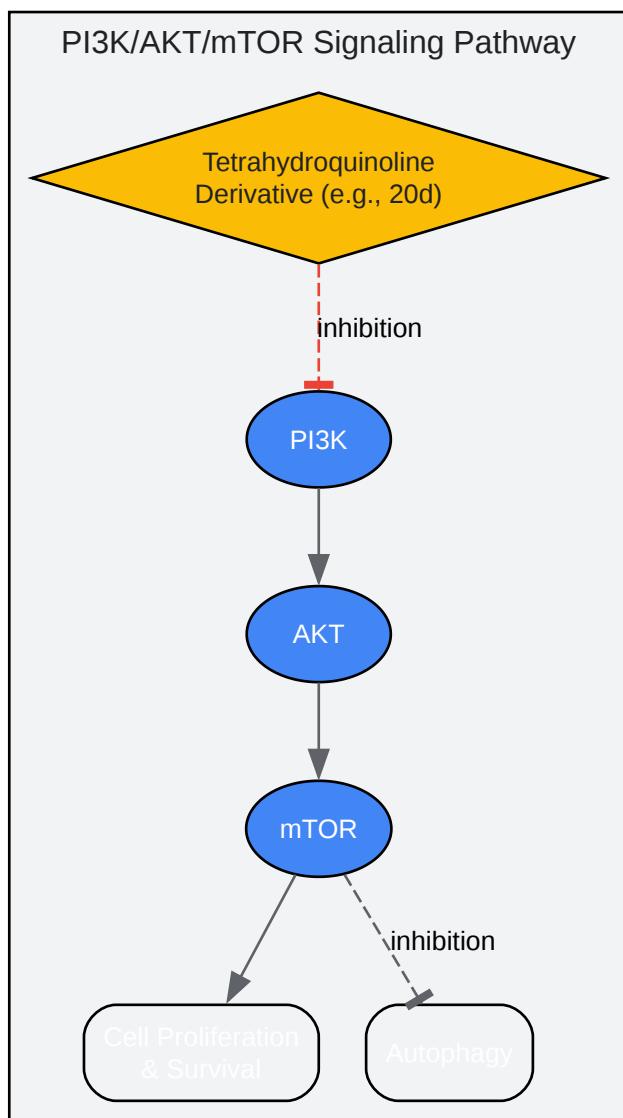
Derivatives of 7-methoxy-tetrahydroisoquinoline have shown promise in the area of neuroscience, particularly as potential antidepressants and dopamine receptor ligands.

A notable derivative, 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol, has demonstrated antidepressant-like activity in animal models.[6] In the mouse forced swim test, it dose-dependently inhibited the immobility period with an ED_{50} of 5.27 mg/kg (i.p.), comparable to the standard drug venlafaxine.[6] Neurochemical analysis revealed that this


compound increases the levels of norepinephrine, serotonin, and dopamine in the mouse brain, suggesting a modulatory effect on these neurotransmitter systems.[6]

Furthermore, derivatives of the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold have been investigated as high-affinity ligands for the dopamine D₃ receptor.[7] Two such compounds, the 3-cyano and 4-cyano benzamide derivatives 5s and 5t, displayed very high affinity for the D₃ receptor with K_i values of 1.2 nM and 3.4 nM, respectively.[7]

Compound	Target/Assay	Model	Activity
1-(7-methoxy-2-methyl-1,2,3,4-tetrahydro-isoquinolin-4-YL)-cyclohexanol	Forced Swim Test	Mouse	ED ₅₀ : 5.27 mg/kg, i.p.
Compound 5s	D ₃ Receptor Binding	In vitro	K _i : 1.2 nM
Compound 5t	D ₃ Receptor Binding	In vitro	K _i : 3.4 nM


Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts and processes related to the pharmacological evaluation of **7-Methoxy-1,2,3,4-tetrahydroquinoline** derivatives.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the discovery and development of anticancer agents based on the 7-Methoxy-THQ scaffold.

[Click to download full resolution via product page](#)

Caption: The PI3K/AKT/mTOR signaling pathway, a target for some anticancer tetrahydroquinoline derivatives.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of key experimental protocols cited in the literature for the evaluation of tetrahydroquinoline and tetrahydroisoquinoline derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

- **Cell Seeding:** Cancer cell lines (e.g., HCT-116, MCF-7, A-549) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are treated with various concentrations of the test compounds (e.g., tetrahydroquinoline derivatives) and incubated for a specified period (e.g., 72 hours).
- **MTT Addition:** A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
- **Solubilization:** The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
- **Data Analysis:** The half-maximal inhibitory concentration (IC_{50}) or growth inhibitory concentration (GI_{50}) is calculated from the dose-response curve.

Receptor Binding Assays

These assays are used to determine the affinity of a compound for a specific receptor.

- **Membrane Preparation:** Cell membranes expressing the receptor of interest (e.g., dopamine D_3 receptors) are prepared from cultured cells or animal tissues.
- **Incubation:** The membranes are incubated with a radiolabeled ligand (a compound known to bind to the receptor) and varying concentrations of the test compound.
- **Separation:** The bound and free radioligand are separated by rapid filtration through glass fiber filters.

- Radioactivity Measurement: The radioactivity retained on the filters (representing the bound radioligand) is measured using a scintillation counter.
- Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC_{50}) is determined. The equilibrium dissociation constant (K_i) is then calculated using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

In Vivo Tumor Growth Inhibition Studies (Xenograft Models)

These studies assess the anticancer efficacy of a compound in a living organism.

- Cell Implantation: Human tumor cells are injected subcutaneously into immunocompromised mice.
- Tumor Growth: The tumors are allowed to grow to a palpable size.
- Compound Administration: The mice are treated with the test compound (e.g., by intraperitoneal injection or oral gavage) or a vehicle control according to a specific dosing schedule.
- Tumor Measurement: Tumor size is measured regularly (e.g., with calipers), and tumor volume is calculated.
- Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. The tumors are then excised and weighed.
- Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the tumor volumes or weights in the treated groups to the control group.

Conclusion

The **7-Methoxy-1,2,3,4-tetrahydroquinoline** scaffold represents a promising starting point for the development of novel therapeutic agents. While direct pharmacological data on the parent compound is scarce, the diverse and potent activities of its derivatives in the fields of oncology and neuroscience underscore the significant potential of this chemical motif. The

antiproliferative, neuro-modulatory, and receptor-specific activities exhibited by these derivatives provide a strong rationale for the further design, synthesis, and evaluation of novel compounds based on the 7-methoxy-THQ core. This guide serves as a foundational resource to stimulate and inform future research in this promising area of medicinal chemistry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 7-Methoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline | C11H15NO | CID 276571 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Acetyl-7-hydroxy-6-methoxy-1-methyl-1,2,3,4,-tetrahydroisoquinoline exhibits anti-inflammatory properties and protects the nigral dopaminergic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In Vivo and Mechanistic Studies on Antitumor Lead 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one and Its Modification as a Novel Class of Tubulin-Binding Tumor-Vascular Disrupting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ruj.uj.edu.pl [ruj.uj.edu.pl]
- 5. Design, synthesis and biological evaluation of tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of antidepressant activity of 1-(7-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-4-YL)-cyclohexanol, a β -substituted phenylethylamine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- To cite this document: BenchChem. [Pharmacological profile of 7-Methoxy-1,2,3,4-tetrahydroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b183376#pharmacological-profile-of-7-methoxy-1-2-3-4-tetrahydroquinoline>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com